molecular formula C9H11ClN2 B11908309 (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine CAS No. 1060811-84-8

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B11908309
CAS No.: 1060811-84-8
M. Wt: 182.65 g/mol
InChI Key: YZNUBCNBWKBCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Chloropyridin-3-yl)cyclopropyl)methanamine (CAS: 1060811-84-8) is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . It is characterized by its specific structure featuring a cyclopropyl group attached to a methanamine group and a 6-chloropyridin-3-yl ring system . The compound is offered by multiple suppliers for research purposes and is typically shipped with cold-chain transportation to ensure stability . As a specialist building block, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds. Its structure suggests potential for use in constructing more complex molecules targeting various biological pathways, although its specific mechanisms of action and full spectrum of research applications are proprietary and/or dependent on the target system under investigation. Researchers can access this compound in various quantities from global stock. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1060811-84-8

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

[1-(6-chloropyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2

InChI Key

YZNUBCNBWKBCQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Molecular Characterization

The compound’s molecular formula is C₉H₁₁ClN₂ , with a molecular weight of 182.65 g/mol . Its structure features a 6-chloropyridin-3-yl group fused to a cyclopropane ring, with a primary amine substituent on the cyclopropane (Figure 1). The chlorine atom at the pyridine’s 6-position and the strained cyclopropane ring impose unique electronic and steric effects, influencing reaction pathways and stability.

Synthetic Routes to this compound

Cyclopropanation of Pyridine Derivatives

A common strategy involves constructing the cyclopropane ring via transition-metal-catalyzed [2+1] cycloaddition or Simmons–Smith reaction . For example, 6-chloronicotinaldehyde may undergo cyclopropanation using diazomethane or its equivalents in the presence of a palladium catalyst. Subsequent reductive amination of the aldehyde intermediate yields the target amine.

Key Reaction Steps:

  • Cyclopropanation :
    6-Chloronicotinaldehyde+CH2N2Pd(0)(1-(6-Chloropyridin-3-yl)cyclopropyl)methanal\text{6-Chloronicotinaldehyde} + \text{CH}_2\text{N}_2 \xrightarrow{\text{Pd(0)}} \text{(1-(6-Chloropyridin-3-yl)cyclopropyl)methanal}

  • Reductive Amination :
    (1-(6-Chloropyridin-3-yl)cyclopropyl)methanal+NH3NaBH4Target Amine\text{(1-(6-Chloropyridin-3-yl)cyclopropyl)methanal} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} \text{Target Amine}

This route achieves moderate yields (40–60%) but requires careful handling of diazomethane, a hazardous reagent.

Lithiation-Iodination Strategies

Adapting methods from tert-butyl (6-chloropyridin-3-yl)carbamate synthesis, lithiation at the pyridine’s 4-position followed by iodination introduces functional handles for cyclopropane formation (Table 1).

Table 1: Lithiation-Iodination Conditions and Yields

Starting MaterialBaseSolventTemp (°C)Yield (%)
tert-Butyl (6-chloropyridin-3-yl)carbamaten-BuLiTHF-7832.3
tert-Butyl (6-chloropyridin-3-yl)carbamateLDADiethyl ether-7857

Procedure :

  • Lithiation : n-BuLi (2.5 equiv) is added to a THF solution of the carbamate at -78°C under argon.

  • Iodination : Iodine (1.1 equiv) in THF is introduced, followed by warming to room temperature.

  • Work-up : Quenching with NH₄Cl and purification via silica chromatography yields the iodinated intermediate.

This intermediate can undergo Ullmann coupling with cyclopropanamine derivatives to install the cyclopropane-amine moiety.

Boc-Protected Amine Synthesis

Protecting the amine as a tert-butoxycarbonyl (Boc) group simplifies handling during cyclopropane formation (Figure 2).

Key Steps:

  • Boc Protection :
    (6-Chloropyridin-3-yl)methanamine+Boc2Otert-Butyl (6-chloropyridin-3-yl)carbamate\text{(6-Chloropyridin-3-yl)methanamine} + \text{Boc}_2\text{O} \rightarrow \text{tert-Butyl (6-chloropyridin-3-yl)carbamate}

  • Cyclopropanation : Nickel-catalyzed cross-coupling with cyclopropane boronic esters.

  • Deprotection : HCl in dioxane removes the Boc group, yielding the free amine.

Advantages : Boc protection prevents side reactions during cyclopropanation, improving overall yield (up to 65%).

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Low Temperatures (-78°C) : Critical for lithiation to avoid pyridine ring decomposition.

  • Solvent Choice : THF stabilizes lithiated intermediates better than diethyl ether, as seen in 32.3% vs. 57% yields.

Purification Techniques

  • Silica Gel Chromatography : Effective for separating iodinated byproducts using petroleum ether/ethyl acetate (10:1).

  • Recrystallization : Limited utility due to the compound’s oily consistency; derivatization as oxalate salts improves crystallinity.

Analytical Characterization

  • ¹H NMR : Cyclopropane protons appear as multiplets at δ 0.8–1.2 ppm; pyridine protons resonate as singlets near δ 8.9 ppm.

  • MS (ESI) : Molecular ion peak at m/z 183.1 [M+H]⁺ confirms the molecular weight.

Industrial-Scale Considerations

  • Cost-Efficiency : n-BuLi and Boc anhydride are cost-prohibitive for large-scale use; alternative bases (e.g., LDA) and protecting groups are under investigation.

  • Safety : Diazomethane replacement with safer cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) is prioritized .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The 6-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. This reaction typically requires activating groups or harsh conditions due to the electron-withdrawing nature of the pyridine ring.

Reaction Type Conditions Products Key Observations
Chlorine Replacement Heating with amines (e.g., NH₃, alkylamines) in polar solvents (DMF, DMSO)6-Aminopyridin-3-yl derivativesReaction rates depend on the nucleophile’s strength and steric hindrance .
Hydrolysis Acidic or basic aqueous conditions6-Hydroxypyridin-3-yl derivativesLimited reactivity under mild conditions; requires elevated temperatures .

Amine-Group Reactions

The primary amine group participates in classic amine reactions, including acylation, alkylation, and condensation.

Reaction Type Conditions Products Key Observations
Acylation Reaction with acyl chlorides/anhydrides in presence of base (e.g., Et₃N)Amide derivativesHigh yields observed with acetyl chloride .
Schiff Base Formation Aldehydes/ketones in anhydrous conditionsImine derivativesRequires dehydration agents (e.g., molecular sieves) .
Salt Formation Treatment with HCl, H₂SO₄, or organic acidsAmmonium saltsImproves solubility for pharmaceutical applications .

Cyclopropane Ring Transformations

The strained cyclopropane ring may undergo ring-opening or functionalization under specific conditions.

Reaction Type Conditions Products Key Observations
Acid-Catalyzed Ring Opening Concentrated H₂SO₄ or HClLinear alkanes with amine functionalityReaction proceeds via carbocation intermediates; regioselectivity varies .
Hydrogenation H₂ gas with Pd/C or Ni catalystsSaturated cyclohexane derivativesPartial hydrogenation of pyridine may compete .

Oxidation and Reduction

The amine and pyridine groups influence redox behavior.

Reaction Type Conditions Products Key Observations
Amine Oxidation H₂O₂ or KMnO₄ in acidic conditionsNitro or hydroxylamine derivativesOver-oxidation to nitro groups requires careful control .
Pyridine Reduction LiAlH₄ or catalytic hydrogenationPiperidine derivativesFull reduction of pyridine to piperidine observed under vigorous conditions .

Cross-Coupling Reactions

The chloropyridine moiety enables participation in palladium-catalyzed couplings.

Reaction Type Conditions Products Key Observations
Suzuki Coupling Pd(PPh₃)₄, arylboronic acids, baseBiaryl derivativesRequires microwave assistance for optimal yields .
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amine reagentsN-Aryl derivativesLimited by steric hindrance from the cyclopropane group .

Photochemical and Thermal Stability

The compound exhibits moderate thermal stability but may degrade under UV light.

Condition Observation
Thermal Decomposition Degrades above 200°C, releasing HCl and forming polymeric residues .
UV Exposure Photooxidation of the amine group to nitroso derivatives observed .

Critical Analysis of Reactivity Trends

  • Steric Effects : The cyclopropane group introduces steric hindrance, slowing reactions at the pyridine ring .

  • Electronic Effects : The electron-deficient pyridine ring enhances NAS reactivity but reduces basicity of the amine .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve NAS yields, while protic solvents favor amine reactions .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have indicated that (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This is attributed to its ability to interfere with microbial metabolic pathways .
  • Anticancer Research : Preliminary investigations suggest that this compound may have cytotoxic effects against specific cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a subject of interest for cancer therapy .

Neurological Applications

Research has explored the compound's interaction with neurotransmitter systems, particularly its effects on G protein-coupled receptors (GPCRs).

  • Dopamine Receptor Modulation : There is evidence that this compound can modulate dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. This modulation may lead to improved therapeutic outcomes in these conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Researchers are examining how modifications to its chemical structure influence its efficacy and selectivity against various targets.

ActivityEffectReference
Antimicrobial ActivityInhibition of bacterial growth
Anticancer PotentialInduction of apoptosis in cancer cells
Dopamine Receptor ModulationImproved outcomes in neurological disorders

Pharmacological Profiles

The compound's interactions with other receptors, such as serotonin and adrenergic receptors, are being studied to understand its broader pharmacological profile. These interactions may contribute to its overall therapeutic potential and side effect profile.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural features of (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine with analogous compounds:

Compound Name Substituents on Cyclopropane/Pyridine Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine 6-Cl-pyridine, cyclopropane C₉H₁₀ClN₂ 182.65 Target compound; pesticidal potential inferred
Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride Pyridine-3-yl, cyclopropane C₉H₁₁Cl₂N₂ 218.10 Pyridine positional isomer; no chlorine substitution
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl 3-Fluoro-4-methoxy-phenyl C₁₀H₁₂FNO·HCl 217.67 Aromatic substituent; fluorinated analog
N-methyl(1-(pyridin-3-yl)cyclopropyl)methanamine N-methyl, pyridine-3-yl C₁₀H₁₃N₂ 161.23 Methylated amine; predicted pKa = 11.05
1-(2,4-Difluorophenyl)-cyclopropyl ALK inhibitor 2,4-Difluorophenyl, trifluoromethyl C₂₃H₂₀F₅N₃O 461.42 ALK inhibitor; 97% synthetic yield

Structural Insights :

  • Chlorine vs.
  • Positional Isomerism : Pyridine-3-yl vs. pyridine-4-yl substitutions (e.g., cyclopropyl(pyridin-3-yl)methanamine) alter spatial orientation, impacting interactions in chiral environments .
Physicochemical Properties

Available data for select compounds:

Compound Boiling Point (°C) Density (g/cm³) pKa Water Solubility
N-methyl(1-(pyridin-3-yl)cyclopropyl)methanamine 256.9 (Predicted) 1.043 (Predicted) 11.05 Not reported
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Not reported Not reported Not reported Not reported

Data Gaps :

  • No experimental data (e.g., logP, solubility) are provided for the target compound, limiting direct comparisons. Predicted properties for analogs (e.g., pKa ~11 for N-methyl derivative) suggest moderate basicity .

Biological Activity

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine, also known as (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, is a nitrogen-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a chlorinated pyridine ring and a cyclopropyl group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms depend on the biological context:

  • Antimicrobial Activity : Research indicates that the compound may inhibit bacterial enzymes, leading to cell death, thus showcasing potential as an antimicrobial agent.
  • Neurotransmitter Modulation : Some derivatives have been shown to influence neurotransmitter systems, suggesting potential applications in treating mood disorders and other neurological conditions.

Antimicrobial Properties

Studies have highlighted the compound's potential against various bacterial strains. Its mechanism may involve the inhibition of specific bacterial enzymes essential for survival.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus20 µg/mL
P. aeruginosa25 µg/mL

Anticancer Activity

Preliminary research suggests that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Cancer Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

Neuropharmacological Effects

The compound has shown potential antidepressant-like effects in animal models, indicating its ability to modulate serotonin and norepinephrine levels in the brain.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Research : In vitro studies published in the Journal of Medicinal Chemistry demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The unique combination of the chlorinated pyridine and cyclopropyl moieties contributes to the compound's biological activity. Computational models predicting structure-activity relationships suggest that modifications to these groups could enhance potency or selectivity against specific targets.

Compound NameStructural FeaturesBiological Activity
(1-(6-Chloropyridin-3-YL)cyclobutyl)methanamineCyclobutyl group instead of cyclopropylReduced antimicrobial activity
N-(6-chloropyridin-3-yl)-N-methylmethanamineMethyl group instead of cyclopropylIncreased basicity

Q & A

Q. What are the established synthetic routes for (1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Common routes involve cyclopropanation of chloropyridine derivatives. For example, a [2+1] cycloaddition using vinyl ethers or carbene precursors can form the cyclopropyl ring. Optimization of catalysts (e.g., Rh(II) complexes) and temperature (80–120°C) is critical to minimize side reactions like ring-opening . Purification often requires column chromatography with silica gel (hexane/ethyl acetate gradients) due to polar byproducts. Yields typically range from 40–60%, but microwave-assisted synthesis may improve efficiency .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 1.2–1.8 ppm). The methanamine -CH2- group resonates near δ 3.0–3.5 ppm, split by coupling with adjacent cyclopropyl protons.
  • ¹³C NMR : The cyclopropyl carbons (25–35 ppm) and chloropyridine carbons (120–150 ppm) are distinctive.
  • MS : ESI-MS typically shows [M+H]+ at m/z ~197. Confirm fragmentation patterns (e.g., loss of Cl or cyclopropyl ring cleavage) .

Q. What safety precautions are essential during handling, particularly in air-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes under inert gas (N2/Ar) to prevent oxidation of the primary amine. Wear nitrile gloves and safety goggles to avoid skin/eye contact, as similar amines exhibit irritation (H315/H319) . Store at 2–8°C in airtight containers to limit degradation .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields or stereochemical outcomes be resolved?

  • Methodological Answer : Discrepancies may arise from impurities in starting materials or variable cyclopropanation stereochemistry. Use HPLC-MS to track intermediates and 2D NMR (COSY, NOESY) to confirm stereochemistry. Computational modeling (DFT) can predict thermodynamic stability of stereoisomers . For reproducibility, standardize solvents (e.g., anhydrous DCM) and catalyst batches .

Q. What computational strategies predict the compound’s stability and reactivity in biological systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • Docking Studies : Use AutoDock Vina to model binding to targets like nicotinic acetylcholine receptors (nAChRs), leveraging the chloropyridine moiety’s affinity .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Q. How is X-ray crystallography employed to determine the compound’s crystal structure, and what challenges arise?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K. SHELXT solves the phase problem via intrinsic phasing .
  • Challenges : Cyclopropyl ring strain may cause disorder; refine using SHELXL with restraints on bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to validate geometry .

Key Research Gaps

  • Stereoselective Synthesis : Limited data on enantiomeric control during cyclopropanation. Chiral catalysts (e.g., Ru-pybox) could be explored .
  • Biological Activity : No in vivo studies reported. Prioritize assays for neuroactive or antimicrobial properties, given structural analogs’ activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.